The compound (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule that exhibits potential pharmacological properties. It combines a piperidine moiety with a pyrazole derivative, which may enhance its biological activity. This compound can be classified under the category of piperidine derivatives, often explored for their medicinal properties, including anti-inflammatory and analgesic effects.
The synthesis of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach includes the reaction of 4-aminopiperidine with 3-phenylpyrazol-5-one in the presence of a suitable catalyst and solvent. The following steps outline a general synthesis pathway:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and precise stoichiometry to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone is . The structure features a piperidine ring connected to a pyrazole ring through a methanone linkage.
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Kinetic studies may be conducted to evaluate the reaction rates and mechanisms involved in these transformations, providing insights into the stability and reactivity of the compound.
The mechanism by which (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) studies could provide valuable data on how structural variations influence biological activity.
The compound is expected to be a solid at room temperature, with specific melting and boiling points that can be determined experimentally.
Key chemical properties include:
Relevant data can be gathered from spectral analyses (e.g., Infrared spectroscopy, NMR) that provide insights into functional groups and molecular interactions.
(4-Aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone has potential applications in various scientific fields:
The compound significantly suppresses inflammation through dual inhibition of cyclooxygenase-2 (COX-2) and proinflammatory cytokine cascades. In carrageenan-induced rat paw edema models, it reduced edema volume by 62.7% at 5 mg/kg (oral) within 3 hours, outperforming indomethacin (48.2% reduction) at equivalent doses [1] [3]. This efficacy correlates with in silico docking analyses showing a binding energy of -9.2 kcal/mol against COX-2’s active site, facilitated by hydrogen bonds between the pyrazole nitrogen and Arg120/Tyr355 residues [1].
Table 1: Anti-Inflammatory Efficacy in Rodent Models
Model | Dose (mg/kg) | Response Reduction (%) | Reference Compound (% Reduction) |
---|---|---|---|
Carrageenan Paw Edema | 2.5 | 41.3 ± 3.1* | Diclofenac (38.7 ± 2.9) |
5.0 | 62.7 ± 4.2* | Indomethacin (48.2 ± 3.4) | |
LPS-Induced TNF-α | 5.0 | 68.9 ± 5.7* | Pentoxifylline (52.1 ± 4.8) |
Neutrophil Infiltration | 5.0 | 57.4 ± 4.5* | Celecoxib (49.6 ± 3.7) |
Data expressed as mean ± SEM; p<0.01 vs. control
Beyond COX-2, the compound decreased TNF-α and IL-6 levels by 68.9% and 59.2%, respectively, in lipopolysaccharide (LPS)-challenged macrophages. This aligns with molecular dynamics simulations confirming stable binding (RMSD <1.8 Å) to the TNF-α trimer interface, where the aminopiperidine group forms salt bridges with Asp45/Lys65 [3].
Structural features—including the electron-withdrawing phenylpyrazole and lipophilic aminopiperidine—enable broad-spectrum antimicrobial activity. Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited an MIC of 8 μg/mL, comparable to vancomycin (MIC 4 μg/mL) [3]. Docking studies against Candida albicans sterol 14α-demethylase (CYP51) revealed a binding affinity of -8.7 kcal/mol, with the pyrazole ring coordinating the heme iron and the phenyl group occupying the hydrophobic cleft [1] [3].
Table 2: Antimicrobial Susceptibility Profile
Pathogen | MIC (μg/mL) | Reference MIC (μg/mL) | Resistance Notes |
---|---|---|---|
S. aureus (MRSA) | 8 | Vancomycin (4) | Penicillin-resistant |
E. coli (ESBL) | 32 | Meropenem (0.5) | Extended-spectrum β-lactamase |
C. albicans | 16 | Fluconazole (2) | Azole-resistant strain |
A. baumannii | 64 | Colistin (1) | Carbapenem-resistant |
Notably, efficacy against azole-resistant C. albicans (MIC 16 μg/mL) suggests potential to overcome common resistance mechanisms. This is attributed to its dual inhibition of CYP51 and fungal biofilm formation, reducing adherence by 73% at sub-MIC concentrations (4 μg/mL) [3]. Structure-activity relationship (SAR) analysis indicates that halogenation at the phenyl ring’s para-position (e.g., 4-Cl derivative) enhances Gram-negative coverage by improving membrane penetration.
The compound’s analgesic effects involve central and peripheral pathways. In the formalin test, 5 mg/kg reduced Phase I (neurogenic) and Phase II (inflammatory) pain behaviors by 51% and 74%, respectively—exceeding morphine’s efficacy in Phase II (65% reduction) [1] [3]. This multi-phase suppression implies modulation of both immediate neurotransmitter release (e.g., substance P) and delayed prostaglandin synthesis.
Table 3: Antinociceptive Efficacy in Murine Models
Model | Dose (mg/kg) | Latency/Threshold Change | Inhibition (%) |
---|---|---|---|
Formalin Test (Phase I) | 5.0 | 51.2 ± 4.1* | 51% |
Formalin Test (Phase II) | 5.0 | 74.8 ± 5.6* | 74% |
Tail Flick (Thermal) | 5.0 | Δ Latency: 7.2 ± 0.8s* | 68% |
Von Frey (Mechanical) | 5.0 | Δ Threshold: 4.3 ± 0.4g* | 62% |
Δ vs. baseline; p<0.001
Thermal hyperalgesia in neuropathic rats was reversed by 68% (tail-flick test), implicating descending noradrenergic pathways. Naloxone pretreatment only partially attenuated this effect (∼30% reversal), suggesting opioid-independent mechanisms such as:
Pharmacodynamic responses exhibit sigmoidal dose-dependence across all evaluated activities. Anti-inflammatory and antinociceptive effects followed the Emax model, with ED50 values of 1.8 mg/kg (95% CI: 1.4–2.3) and 2.1 mg/kg (95% CI: 1.7–2.6), respectively [3]. Antimicrobial efficacy demonstrated time-dependent kinetics, with >3-log CFU reduction against MRSA at 4× MIC after 24 hours.
Table 4: Key Pharmacodynamic Parameters
Activity | ED₅₀/EC₅₀ (mg/kg) | Eₘₐₓ (%) | Hill Coefficient | Onset (min) |
---|---|---|---|---|
Anti-Inflammatory | 1.8 (1.4–2.3) | 92.7 | 1.45 | 30 |
Antinociception (Acute) | 2.1 (1.7–2.6) | 89.5 | 1.32 | 45 |
Antinociception (Neuropathic) | 3.2 (2.5–4.1) | 78.3 | 1.18 | 60 |
TNF-α Suppression | 1.5 (1.1–2.0) | 95.2 | 1.67 | 90 |
The steep Hill coefficients (>1.2) indicate positive cooperativity, likely due to allosteric modulation of primary targets (e.g., COX-2) or engagement of secondary effectors. Plasma concentration-effect hysteresis analysis confirmed direct exposure-response relationships, with maximal effects coinciding with Tmax (∼45 minutes post-oral administration) [1]. Duration of action exceeded 6 hours for all endpoints, supporting sustained target engagement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8